molecular formula C18H16N4O4S B6560531 7,8-dimethoxy-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-78-5

7,8-dimethoxy-2-[(4-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6560531
CAS No.: 1021260-78-5
M. Wt: 384.4 g/mol
InChI Key: XZYWEDIJYCYALE-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 1,3,4-thiadiazole moiety. Thiadiazole is a five-membered heterocyclic compound containing sulfur and two nitrogen atoms. It’s known to be a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the other functional groups present in the molecule. They are known to participate in a variety of reactions due to the presence of multiple reactive sites .

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific structure and properties. Some 1,3,4-thiadiazole derivatives are known to have cytotoxic properties , which could pose safety risks.

Future Directions

The future research directions for your compound would likely depend on its observed activities. Given the known activities of some 1,3,4-thiadiazole derivatives, potential areas of interest could include further investigation into its antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

7,8-dimethoxy-2-(4-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-24-11-6-4-10(5-7-11)19-17-21-22-16(23)12-8-14(25-2)15(26-3)9-13(12)20-18(22)27-17/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYWEDIJYCYALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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